molecular formula C12H13NO5 B558306 Bz-Glu-OH CAS No. 61070-20-0

Bz-Glu-OH

Cat. No.: B558306
CAS No.: 61070-20-0
M. Wt: 269,3 g/mole
InChI Key: LPJXPACOXRZCCP-VIFPVBQESA-N
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Description

Bz-Glu-OH is an organic compound that is a derivative of L-glutamic acid. It is formed by the reaction of benzoyl chloride with L-glutamic acid, resulting in the formation of an amide derivative. This compound is known for its white crystalline powder appearance and is slightly soluble in water but more soluble in alcohol and ester solvents .

Mechanism of Action

Target of Action

N-Benzoyl-L-glutamic acid (Bz-Glu-OH) is an organic compound that is a derivative of L-glutamic acid . It is often used as a protective group in chemical synthesis, particularly for protecting the amine group in amino acids to prevent unwanted side reactions .

Mode of Action

The mode of action of this compound is primarily through its role as a protective group. In chemical synthesis, it is used to protect the amine group in amino acids. This prevents the amine group from participating in unwanted side reactions during the synthesis process .

Biochemical Pathways

It is known that glutamic acid, the parent compound of this compound, plays a crucial role in various metabolic pathways, including protein synthesis and the production of other amino acids .

Pharmacokinetics

It is known that the compound is slightly soluble in water and readily soluble in alcohol and ester solvents . This suggests that the compound may have good bioavailability when administered in appropriate formulations.

Result of Action

The primary result of this compound’s action is the protection of the amine group in amino acids during chemical synthesis. This allows for more controlled and precise reactions, leading to higher yields and fewer unwanted byproducts .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s solubility can affect its efficacy as a protective group. Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bz-Glu-OH can be synthesized through the reaction of benzoyl chloride with L-glutamic acid. The reaction typically occurs in an anhydrous organic solvent such as ethanol or dimethylformamide (DMF). The reaction conditions often involve refluxing the mixture to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bz-Glu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, esters, and other substituted compounds .

Scientific Research Applications

Bz-Glu-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bz-Glu-OH is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to act as a protecting group in peptide synthesis and its role in the development of antifolate drugs highlight its importance in both research and industrial applications .

Properties

IUPAC Name

(2S)-2-benzamidopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJXPACOXRZCCP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6094-36-6
Record name N-Benzoyl-L-glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZOYL-L-GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Benzoyl-L-glutamic acid in coordination chemistry?

A1: N-Benzoyl-L-glutamic acid (H2bzgluO) is a versatile ligand in coordination chemistry due to its ability to coordinate with metal ions through its carboxylate and amide groups. It has been used to synthesize a variety of chiral metal complexes with intriguing structures and properties. For instance, researchers have synthesized solvent-dependent chiral copper(II) compounds using H2bzgluO. These compounds exhibited structural diversity depending on the solvent used, highlighting the role of solvents in modulating coordination compound structures. []

Q2: How does the structure of N-Benzoyl-L-glutamic acid influence the dimensionality and properties of its metal complexes?

A2: The presence of two carboxylate groups and an amide group in H2bzgluO allows for various coordination modes, leading to diverse structures. For example, with copper(II), it forms 1D ladder-like chains, which can be further extended into 3D supramolecular networks through hydrogen bonding. [] The choice of ancillary ligands alongside H2bzgluO can further influence the dimensionality and properties of the resulting complexes. [, ]

Q3: What role does N-Benzoyl-L-glutamic acid play in studying enzymatic activity?

A3: N-Benzoyl-L-glutamic acid and its derivatives can act as substrates for enzymes like carboxypeptidases. By monitoring the enzymatic hydrolysis of N-benzoyl amino acid substrates, researchers can detect and characterize carboxypeptidase activity in various organisms, including clinical pathogens. []

Q4: Has N-Benzoyl-L-glutamic acid been explored for biological applications beyond its use in studying enzymes?

A4: Yes, N-Benzoyl-L-glutamic acid derivatives, particularly proglumide (N-(benzoyl)-L-glutamic acid-1-di-n-propylamide), have been extensively studied for their antagonistic effects on cholecystokinin receptors. [] These receptors are involved in various physiological processes, including digestion and appetite regulation.

Q5: How do structural modifications of proglumide affect its ability to interact with cholecystokinin receptors?

A5: Research has shown that altering the dipropylamide and benzoyl groups in proglumide significantly impacts its potency as a cholecystokinin receptor antagonist. Replacing the dipropylamide with a hydroxyl group reduces potency, while substituting the benzoyl with acetyl decreases it even further. Interestingly, using a p-chlorophenoxyacetyl or phenoxyacetyl group instead of benzoyl significantly increases the inhibitory potency. []

Q6: Beyond biological applications, are there other analytical uses for N-Benzoyl-L-glutamic acid?

A6: Yes, N-Benzoyl-L-glutamic acid has proven valuable as an internal standard in analytical chemistry, particularly in quantifying trans,trans-muconic acid in urine samples using high-performance liquid chromatography. Its use helps control for variations during analysis and ensures accurate measurement of this biomarker for benzene exposure. []

Q7: Have there been studies on the photoluminescent properties of N-Benzoyl-L-glutamic acid complexes?

A7: Yes, recent research explores the synthesis and photoluminescent properties of N-Benzoyl-L-glutamic acid complexes with various metal ions like silver(I) and cadmium(II), often incorporating different N-donor ligands. These studies investigate the impact of structural variations on the luminescence behavior of these complexes. [, , ]

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